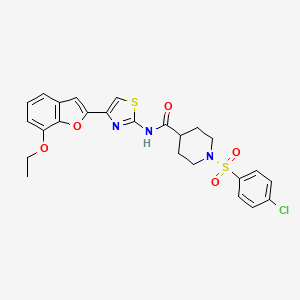
1-((4-chlorophenyl)sulfonyl)-N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((4-chlorophenyl)sulfonyl)-N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C25H24ClN3O5S2 and its molecular weight is 546.05. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 1-((4-chlorophenyl)sulfonyl)-N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)piperidine-4-carboxamide is a synthetic molecule that has garnered interest due to its potential biological activities. This article reviews its biological activity, focusing on its antibacterial properties, enzyme inhibition, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula : C22H24ClN3O3S
- Molecular Weight : 431.96 g/mol
- IUPAC Name : this compound
This compound features a piperidine ring, a thiazole moiety, and a sulfonamide group, which are known to contribute to various biological activities.
Antibacterial Activity
Recent studies have demonstrated that derivatives of compounds containing the sulfonamide group exhibit significant antibacterial properties. For instance, synthesized derivatives of similar structures have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .
| Compound | Bacterial Strain | Activity Level |
|---|---|---|
| 1 | Salmonella typhi | Moderate |
| 2 | Bacillus subtilis | Strong |
| 3 | Escherichia coli | Weak |
| 4 | Staphylococcus aureus | Moderate |
Enzyme Inhibition
The compound has also been studied for its enzyme inhibition capabilities. Research indicates that related compounds demonstrate strong inhibitory activity against urease and acetylcholinesterase. For example, certain derivatives achieved IC50 values as low as 0.63 µM in acetylcholinesterase inhibition assays .
| Enzyme | IC50 Value (µM) | Activity Level |
|---|---|---|
| Acetylcholinesterase | 0.63 | High |
| Urease | Not specified | Strong |
Docking Studies
In silico docking studies have revealed that these compounds can interact favorably with specific amino acid residues in target proteins, suggesting a mechanism for their biological activity. The binding interactions were assessed using bovine serum albumin (BSA) as a model, indicating the potential pharmacological effectiveness of these compounds .
Case Studies
A study published in the Brazilian Journal of Pharmaceutical Sciences synthesized a series of compounds based on the piperidine and oxadiazole moieties. The findings highlighted that several compounds exhibited significant antibacterial activity and enzyme inhibition, supporting the hypothesis that structural modifications can enhance biological efficacy .
Propriétés
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24ClN3O5S2/c1-2-33-21-5-3-4-17-14-22(34-23(17)21)20-15-35-25(27-20)28-24(30)16-10-12-29(13-11-16)36(31,32)19-8-6-18(26)7-9-19/h3-9,14-16H,2,10-13H2,1H3,(H,27,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHUVYBNVXLNHPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4CCN(CC4)S(=O)(=O)C5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24ClN3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














